molecular formula C7H11N3O2 B014612 (+/-)-Homohistidine CAS No. 5817-77-6

(+/-)-Homohistidine

Cat. No.: B014612
CAS No.: 5817-77-6
M. Wt: 169.18 g/mol
InChI Key: MSECZMWQBBVGEN-UHFFFAOYSA-N
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Description

Homohistidine, chemically known as 2-amino-4-(1H-imidazol-5-yl)butanoic acid, is a derivative of the amino acid histidine. It is characterized by the presence of an additional methylene group in its side chain compared to histidine. This compound is of interest due to its structural similarity to histidine, which plays a crucial role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Homohistidine can be synthesized through several methods. One common approach involves the alkylation of histidine with an appropriate alkylating agent. For instance, the reaction of histidine with bromoacetic acid under basic conditions can yield homohistidine. The reaction typically requires a solvent such as water or ethanol and a base like sodium hydroxide to facilitate the alkylation process .

Industrial Production Methods

Industrial production of homohistidine may involve more scalable and efficient methods. One such method could be the enzymatic conversion of histidine using specific enzymes that catalyze the addition of a methylene group to the histidine molecule. This enzymatic approach can offer higher yields and specificity compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Homohistidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of homohistidine can yield imidazole derivatives, while substitution reactions can produce a variety of substituted homohistidine compounds .

Mechanism of Action

The mechanism of action of homohistidine involves its interaction with various molecular targets. Similar to histidine, homohistidine can act as a ligand for metal ions, participate in hydrogen bonding, and engage in π-π stacking interactions. These interactions are crucial for its role in enzyme catalysis and protein binding . The additional methylene group in homohistidine may alter its binding affinity and specificity compared to histidine .

Comparison with Similar Compounds

Homohistidine is similar to other amino acids with imidazole side chains, such as histidine. the presence of an additional methylene group distinguishes it from histidine, potentially altering its chemical and biological properties. Other similar compounds include:

Homohistidine’s unique structure allows it to participate in different interactions and reactions compared to its analogs, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-4-(1H-imidazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSECZMWQBBVGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399985
Record name (+/-)-Homohistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5817-77-6
Record name (+/-)-Homohistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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